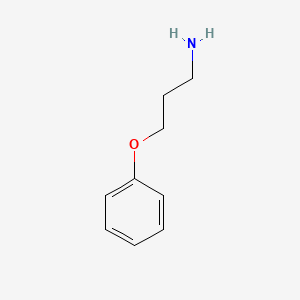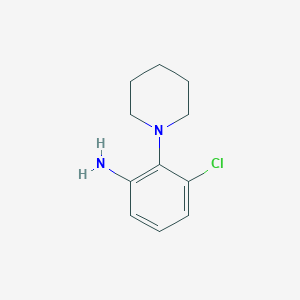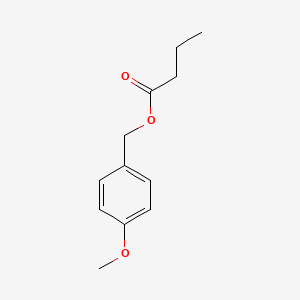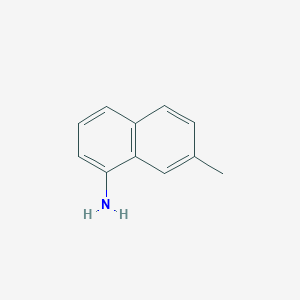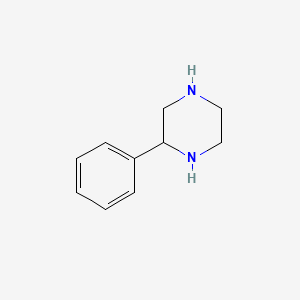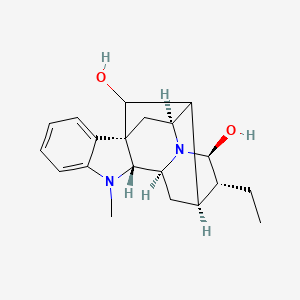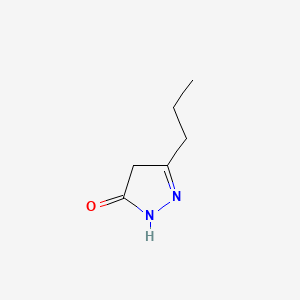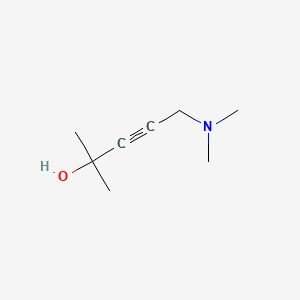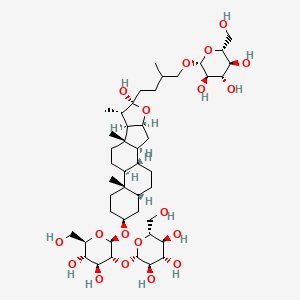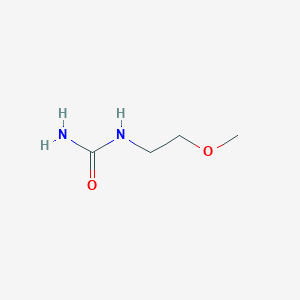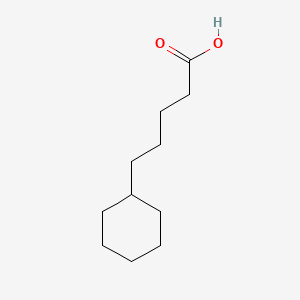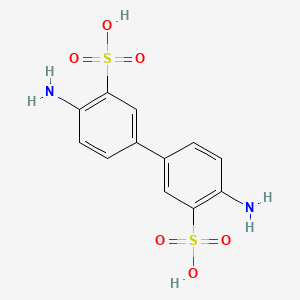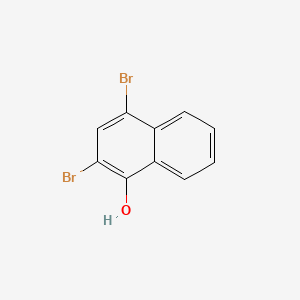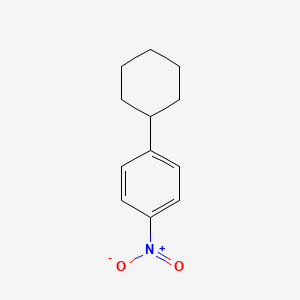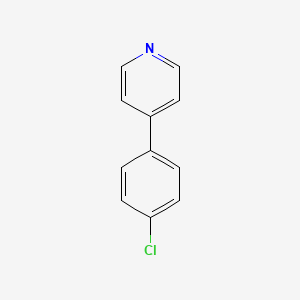
4-(4-クロロフェニル)ピリジン
概要
説明
4-(4-Chlorophenyl)pyridine is an organic compound that belongs to the class of aromatic heterocyclic compounds It consists of a pyridine ring substituted with a 4-chlorophenyl group at the fourth position
科学的研究の応用
4-(4-Chlorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
Target of Action
It is known that pyridine derivatives, which include 4-(4-chlorophenyl)pyridine, often interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes .
Mode of Action
It is known that pyridine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the 4-(4-Chlorophenyl)pyridine molecule .
Biochemical Pathways
Given the broad range of potential targets for pyridine derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved .
Pharmacokinetics
The properties of pyridine derivatives can vary widely depending on their specific structures . These properties can significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound . These could potentially include changes in enzyme activity, alterations in signal transduction, or other cellular effects .
Action Environment
The action, efficacy, and stability of 4-(4-Chlorophenyl)pyridine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 4-chlorophenylboronic acid reacts with 4-bromopyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it an efficient and widely used method.
Industrial Production Methods: In industrial settings, the production of 4-(4-Chlorophenyl)pyridine often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: 4-(4-Chlorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
類似化合物との比較
4-Chloropyridine: Similar in structure but lacks the phenyl group.
4-Phenylpyridine: Similar but lacks the chlorine atom.
4-(4-Fluorophenyl)pyridine: Similar but with a fluorine atom instead of chlorine.
Uniqueness: 4-(4-Chlorophenyl)pyridine is unique due to the presence of both the chlorophenyl and pyridine moieties, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its stability and potential interactions with biological targets .
特性
IUPAC Name |
4-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOPXNLTUXDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307628 | |
| Record name | 4-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-96-0 | |
| Record name | 5957-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Chlorophenyl)pyridine as an antimicrobial agent?
A1: The research article highlights the identification of 4-(4-Chlorophenyl)pyridine as an antimicrobial compound derived from plant extracts. While solvent extracts from Terminalia chebula, Simarouba glauca, and Bixa orellana exhibited inhibitory effects on Xanthomonads, further analysis revealed 4-(4-Chlorophenyl)pyridine as the active component responsible for this activity []. This discovery holds promise for developing new antimicrobial agents derived from natural sources.
Q2: What is the spectrum of antimicrobial activity of 4-(4-Chlorophenyl)pyridine?
A2: The study demonstrated that commercially obtained 4-(4-Chlorophenyl)pyridine exhibited antimicrobial activity against both bacteria and fungi. Specifically, it inhibited the growth of the bacteria Clostridium perfringens and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger []. This broad spectrum of activity suggests its potential for targeting a range of microbial infections.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
